molecular formula C28H33NO5S B281121 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide

Cat. No.: B281121
M. Wt: 495.6 g/mol
InChI Key: XAYSURKSNUIIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising tool for investigating different pathways and systems in the body.

Mechanism of Action

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide works by inhibiting the uptake of anandamide, which is a natural cannabinoid that binds to the same receptors as THC, the active component of marijuana. By inhibiting anandamide uptake, this compound increases the levels of this neurotransmitter in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects, as well as potential in the treatment of addiction and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide in lab experiments is its specificity for anandamide uptake inhibition. This allows researchers to investigate the effects of anandamide on different systems and pathways in the body. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide. One area of interest is its potential in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is its role in the endocannabinoid system and its interactions with other neurotransmitters and signaling pathways. Additionally, further research is needed to fully understand the potential side effects and safety profile of this compound.

Synthesis Methods

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-cyclohexyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)amine in the presence of triethylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide has been used in various scientific research studies to investigate its potential in different areas. One of the most studied areas is its role in pain management. Studies have shown that this compound has analgesic properties and can inhibit the uptake of anandamide, a neurotransmitter that is involved in pain sensation.

Properties

Molecular Formula

C28H33NO5S

Molecular Weight

495.6 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C28H33NO5S/c1-18(30)26-19(2)34-25-16-13-22(17-24(25)26)29(27(31)20-9-7-6-8-10-20)35(32,33)23-14-11-21(12-15-23)28(3,4)5/h11-17,20H,6-10H2,1-5H3

InChI Key

XAYSURKSNUIIBV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C

Origin of Product

United States

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